Ethyl 5-iodo-1-benzofuran-2-carboxylate
Description
Ethyl 5-iodo-1-benzofuran-2-carboxylate is a halogenated derivative of benzofuran-2-carboxylic acid, featuring an iodine substituent at the 5-position of the benzofuran ring and an ethyl ester group at the 2-position. The iodine atom’s large atomic radius and polarizability impart unique electronic and steric properties, making this compound a valuable intermediate in cross-coupling reactions and drug discovery pipelines.
Properties
CAS No. |
929193-49-7 |
|---|---|
Molecular Formula |
C11H9IO3 |
Molecular Weight |
316.09 g/mol |
IUPAC Name |
ethyl 5-iodo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9IO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 |
InChI Key |
QMGTZFYWQVHIAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)I |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- The iodo derivative has the highest molecular weight due to iodine’s atomic mass, which may reduce solubility in polar solvents compared to the bromo analog.
- The nitro group’s strong electron-withdrawing nature increases the acidity of adjacent protons, facilitating deprotonation in synthetic reactions .
- The bromo compound’s planar carboxyl group alignment (4.8° deviation from the benzofuran ring) suggests minimal steric distortion, favoring crystallographic applications .
Pharmacological and Industrial Relevance
- Iodo Compound: Potential in thyroid hormone analogs and PET imaging agents due to iodine’s isotopic versatility.
- Bromo Compound : Evaluated for kinase inhibition and antiviral activity, with structural data refined using SHELX software .
- Nitro Compound : Widely used in synthesizing benzofuran-based antibiotics and antifungals .
- Acetyloxy-Methyl Compound: Limited pharmacological data but explored in polymer chemistry for its ester stability .
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